molecular formula C15H12N2 B3052440 2-Cyano-4-aminostilbene CAS No. 41427-34-3

2-Cyano-4-aminostilbene

Cat. No.: B3052440
CAS No.: 41427-34-3
M. Wt: 220.27 g/mol
InChI Key: IEOIOVRVJPHUGJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-aminostilbene is a derivative of stilbene, a compound known for its diverse applications in material science and pharmaceuticals Stilbenes are characterized by their 1,2-diphenylethene structure, which can exist in E and Z conformations

Scientific Research Applications

2-Cyano-4-aminostilbene has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Cyano-4-aminostilbene involves the formation of an enol intermediate, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .

Safety and Hazards

2-Cyano-4-aminostilbene can be harmful if swallowed and is suspected of damaging fertility or the unborn child . It can cause damage to organs through prolonged or repeated exposure .

Future Directions

2-Cyano-4-aminostilbene and its derivatives have potential applications in various fields, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes . It is anticipated that organic materials with a cyanostilbene framework will continue to garner attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications .

Preparation Methods

The synthesis of 2-Cyano-4-aminostilbene typically involves the reaction of 4,4-diaminostilbene-2,2-disulfonic acid with cyanuric chloride under controlled conditions. The intermediate formed is then condensed with aromatic amines at a pH of 6 . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-Cyano-4-aminostilbene undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Cyano-4-aminostilbene can be compared with other stilbene derivatives such as:

Properties

IUPAC Name

5-amino-2-[(E)-2-phenylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOIOVRVJPHUGJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41427-34-3
Record name 2-Stilbenecarbonitrile, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041427343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-4-aminostilbene
Reactant of Route 2
Reactant of Route 2
2-Cyano-4-aminostilbene
Reactant of Route 3
Reactant of Route 3
2-Cyano-4-aminostilbene
Reactant of Route 4
Reactant of Route 4
2-Cyano-4-aminostilbene
Reactant of Route 5
Reactant of Route 5
2-Cyano-4-aminostilbene
Reactant of Route 6
Reactant of Route 6
2-Cyano-4-aminostilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.